



Application Note: Preparation and Characterization of 1,3-Dimyristoyl-2-oleoylglycerol Loaded Liposomes

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Compound of Interest		
Compound Name:	1,3-Dimyristoyl-2-oleoylglycerol	
Cat. No.:	B3026154	Get Quote

Introduction

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, and are a cornerstone of advanced drug delivery systems. Their unique structure allows for the encapsulation of both hydrophilic and hydrophobic compounds, making them versatile carriers for a wide range of therapeutic agents. **1,3-Dimyristoyl-2-oleoylglycerol** (MOM) is a triglyceride that can be encapsulated within the lipid bilayer of liposomes, leveraging the liposome's properties for enhanced delivery, stability, and controlled release.

This application note provides a detailed protocol for the preparation of MOM-loaded liposomes using the thin-film hydration method followed by extrusion. This common technique produces unilamellar vesicles with a homogenous size distribution.[1][2] Additionally, standard protocols for the characterization of the resulting liposomes are described, ensuring the quality and reproducibility of the formulation.

Principle of the Method

The preparation of liposomes by the thin-film hydration technique, also known as the Bangham method, is a widely used and robust procedure.[3][4] The process begins with the dissolution of lipids, including the primary phospholipid components and the lipophilic substance to be encapsulated (in this case, **1,3-Dimyristoyl-2-oleoylglycerol**), in a suitable organic solvent.[5]



[6] The solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[1][2]

Subsequent hydration of this film with an aqueous buffer, while agitating at a temperature above the lipid's phase transition temperature (Tc), causes the lipid sheets to swell and detach, spontaneously forming multilamellar vesicles (MLVs).[7] To achieve a uniform size distribution and produce large unilamellar vesicles (LUVs), the MLV suspension is subjected to an extrusion process.[6][8] This involves forcing the liposome suspension through polycarbonate membranes with a defined pore size, typically around 100 nm.[6][9]

Experimental Protocols

Protocol 1: Preparation of MOM-Loaded Liposomes via Thin-Film Hydration and Extrusion

This protocol details the steps for creating unilamellar liposomes encapsulating the lipophilic triglyceride, **1,3-Dimyristoyl-2-oleoylglycerol**.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid
- Cholesterol
- 1,3-Dimyristoyl-2-oleoylglycerol (MOM)
- Chloroform or a chloroform:methanol mixture (2:1, v/v)
- Phosphate-buffered saline (PBS), pH 7.4

Equipment:

- Round-bottom flask (50 mL)
- Rotary evaporator
- Water bath



- Vacuum pump
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Gas-tight syringes (1 mL)
- Glass vials

Procedure:

- Lipid Dissolution:
 - Weigh the desired amounts of the chosen phospholipid (e.g., DPPC), cholesterol, and 1,3-Dimyristoyl-2-oleoylglycerol. A common molar ratio for the structural lipids is DPPC:Cholesterol at 2:1 or 3:1. The amount of MOM can be varied depending on the desired loading.
 - Dissolve the lipids and MOM in 2-4 mL of chloroform or a chloroform:methanol mixture in a round-bottom flask.[10] Swirl gently until the solution is clear and all components are fully dissolved.
- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature of 35-45°C.[10]
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask.
 - Once the film is formed, continue to dry it under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6][10]
- Lipid Film Hydration:



- Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature of the primary phospholipid (for DPPC, the Tc is 41°C, so a temperature of ~50-60°C is appropriate).
- Add the warm PBS to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
- Agitate the flask by hand or on a vortex mixer for 30-60 minutes. The lipid film will gradually disperse to form a milky suspension of multilamellar vesicles (MLVs).[7]

Liposome Extrusion:

- Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm)
 according to the manufacturer's instructions.[8] Place the extruder in a heating block set to
 the same temperature as the hydration buffer.[8]
- Draw the MLV suspension into one of the gas-tight syringes.
- Pass the suspension through the membrane to the second syringe. This constitutes one pass.
- Repeat the extrusion process for a total of 11 to 21 passes to ensure a uniform size distribution.[8][11]
- The resulting translucent suspension contains large unilamellar vesicles (LUVs).

Storage:

 Store the final liposome suspension in a sealed vial at 4°C. For long-term storage, the stability should be assessed. Liposomes are typically stable for a few days to weeks at this temperature.[12]

Protocol 2: Characterization of Liposomes

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for assessing the quality and stability of the liposome formulation. They are typically measured using Dynamic Light Scattering (DLS).[13][14]



Procedure:

- Dilute a small aliquot of the liposome suspension with filtered PBS to a suitable concentration for DLS analysis to avoid multiple scattering effects.[14]
- Transfer the diluted sample to a cuvette.
- Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
- Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).
- B. Encapsulation Efficiency (EE%)

Encapsulation efficiency is the percentage of the initial amount of the encapsulated substance (MOM) that is successfully entrapped within the liposomes.[15]

Procedure:

- Separation of Free MOM: Separate the unencapsulated MOM from the liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis. For this protocol, ultracentrifugation is described.
 - Place a known volume of the liposome suspension in a centrifugal filter device (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
 - Centrifuge at a high speed (e.g., 4000 x g) for a specified time (e.g., 30-60 minutes) to pellet the liposomes while the aqueous phase containing any unencapsulated (though unlikely for a triglyceride) or surface-associated MOM passes through.
- Quantification of MOM: The amount of MOM needs to be quantified in both the total
 formulation and in the free (unencapsulated) fraction. As MOM is a triglyceride without a
 strong chromophore, a suitable analytical method like HPLC-ELSD (High-Performance
 Liquid Chromatography with Evaporative Light Scattering Detector) or a colorimetric assay
 for triglycerides would be required.
- Calculation: Calculate the EE% using the following formula:



EE% = [(Total Amount of MOM - Amount of Free MOM) / Total Amount of MOM] x 100

Data Presentation

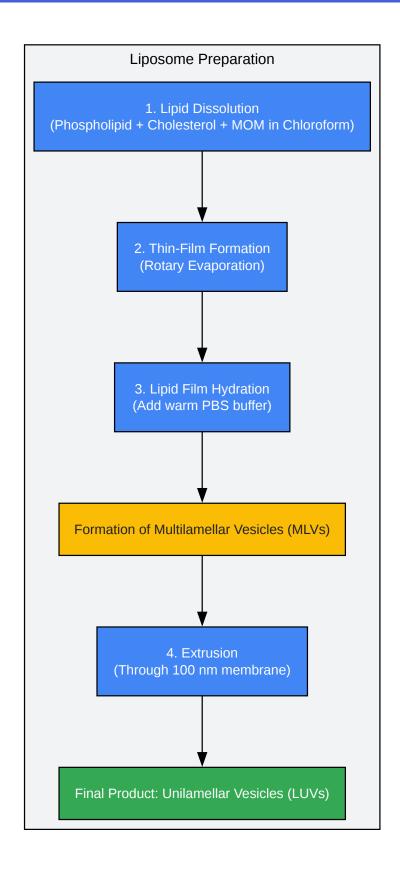
The following table summarizes typical characterization data for liposomes prepared by the thin-film hydration and extrusion method.

Parameter	Typical Value	Description
Lipid Composition	DPPC:Cholesterol:MOM (molar ratio)	Defines the components of the liposome formulation.
Vesicle Size (Z-Average)	90 - 120 nm	The intensity-weighted mean hydrodynamic diameter of the liposomes.[16][17]
Polydispersity Index (PDI)	< 0.2	A measure of the homogeneity of the particle size distribution. Values below 0.2 indicate a narrow, monodisperse population.[18]
Zeta Potential	-5 mV to -20 mV (for neutral lipids in PBS)	Indicates the surface charge of the liposomes and is a predictor of colloidal stability.
Encapsulation Efficiency (EE%)	> 80% (for lipophilic molecules)	The percentage of the initial MOM successfully encapsulated within the liposomes. High EE is expected for lipophilic compounds.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the characterization process.

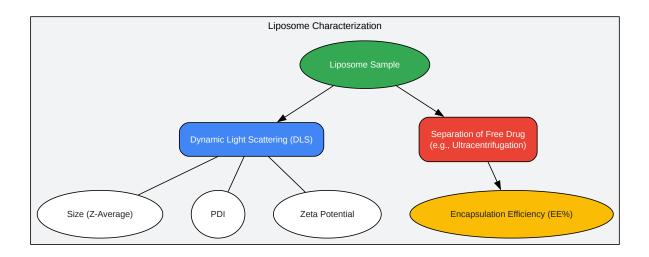




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Caption: Experimental workflow for the preparation of MOM-loaded liposomes.





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Caption: Logical workflow for the physicochemical characterization of liposomes.

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Methodological & Application





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